molecular formula C16H18N6OS B2451789 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1058238-87-1

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

Cat. No.: B2451789
CAS No.: 1058238-87-1
M. Wt: 342.42
InChI Key: ZYZQBALKCFJABM-UHFFFAOYSA-N
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Description

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound that features a triazolo-pyrimidine core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQBALKCFJABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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